An In-depth Technical Guide to Heptamethine Cyanine Dye-1: Structure, Properties, and Applications
An In-depth Technical Guide to Heptamethine Cyanine Dye-1: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Heptamethine Cyanine (B1664457) Dye-1, a near-infrared (NIR) fluorescent probe with significant potential in biomedical research and drug development. This document details its chemical structure, photophysical properties, synthesis, and key applications, with a focus on its utility in cancer imaging and therapy.
Chemical Structure and Identification
Heptamethine Cyanine Dye-1, also known by its CAS Number 162411-29-2, is a synthetic organic molecule belonging to the polymethine dye class. Its core structure consists of two benzo[e]indole heterocyclic moieties linked by a seven-carbon polymethine chain containing a chloro-substituted cyclohexene (B86901) ring. This extended conjugated system is responsible for its characteristic absorption and emission in the near-infrared region of the electromagnetic spectrum.
Chemical Identity:
| Property | Value |
| IUPAC Name | (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide[1] |
| CAS Number | 162411-29-2[1][2][3][4][5][6] |
| Molecular Formula | C42H44ClIN2[1][2][3] |
| Molecular Weight | 739.2 g/mol [1][2] |
Photophysical Properties
Heptamethine cyanine dyes are renowned for their strong absorption and fluorescence in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light scattering, allowing for deep tissue imaging.[7] While specific quantitative data for Heptamethine Cyanine Dye-1 is limited in publicly available literature, data from structurally similar heptamethine cyanine dyes with a central cyclohexene ring provide valuable insights into its expected photophysical characteristics.
A known photophysical parameter for Heptamethine Cyanine Dye-1 is its maximum fluorescence emission (Fmax) at 858 nm when measured in dichloromethane (B109758) (CH2Cl2).[8]
Representative Photophysical Data of Structurally Similar Heptamethine Cyanine Dyes:
The following table summarizes the photophysical properties of a series of symmetrical heptamethine cyanine dyes incorporating a cyclohexene ring, which are structurally analogous to Heptamethine Cyanine Dye-1. These values are provided as a reference to indicate the expected performance of this class of dyes.
| Dye Analogue | Absorption Max (λmax) in Methanol (B129727) (nm) | Molar Extinction Coefficient (ε) in Methanol (M⁻¹cm⁻¹) |
| Analogue 1 | 788 | 322,670 |
| Analogue 2 | 787 | 366,610 |
| Analogue 3 | 790 | 358,410 |
Data sourced from a study on newly synthesized symmetrical heptamethine NIR absorbing cyanine dye compounds.
Experimental Protocols
Synthesis of Heptamethine Cyanine Dyes
The synthesis of heptamethine cyanine dyes, including those with a central cyclohexenyl ring like Heptamethine Cyanine Dye-1, typically involves the condensation of two equivalents of a heterocyclic quaternary salt (e.g., an indoleninium salt) with a suitable polymethine chain precursor. A general, uncatalyzed, one-pot synthesis method is described below.[9]
Materials:
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N-alkyl-substituted 2,3,3-trimethyl-3H-benzo[e]indolium iodide
-
2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene
-
Anhydrous Sodium Acetate (optional, used in other methods)
-
Acetic Anhydride (optional, used in other methods)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the N-alkyl-substituted 2,3,3-trimethyl-3H-benzo[e]indolium iodide (2 molar equivalents) and 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 molar equivalent).
-
Solvent Addition: Add a 7:3 mixture of 1-butanol and benzene as the solvent. The use of this solvent mixture allows for the azeotropic removal of water, which drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis-NIR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The desired heptamethine cyanine dye will often precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials. Further purification can be achieved by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol as the eluent.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis-NIR spectroscopy.
In Vivo Near-Infrared Fluorescence Imaging
The following is a general protocol for in vivo imaging of tumor-bearing mice using a heptamethine cyanine dye.
Materials:
-
Heptamethine Cyanine Dye-1 solution (e.g., dissolved in DMSO and then diluted in PBS)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
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In vivo imaging system equipped for NIR fluorescence imaging (e.g., Kodak Imaging Station 4000MM or similar)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
-
Dye Administration: Administer the heptamethine cyanine dye solution via intravenous (tail vein) injection. The typical dose is in the range of 10-50 nmol per mouse.
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber. Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye. Use an appropriate excitation and emission filter set for the specific dye (for heptamethine cyanines, excitation is typically around 780 nm and emission is captured above 800 nm).
-
Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in the tumor region and other organs. Calculate the tumor-to-background ratio to assess the targeting efficiency of the dye.
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo imaging results and to perform more detailed biodistribution analysis.
Applications in Research and Drug Development
Heptamethine cyanine dyes, including Heptamethine Cyanine Dye-1, are valuable tools in biomedical research due to their inherent tumor-targeting capabilities and their utility as NIR fluorescent probes.
Cancer Imaging and Diagnosis
A key application of these dyes is in the non-invasive imaging of tumors. Certain heptamethine cyanines have been shown to preferentially accumulate in tumor tissues.[10] This tumor specificity is attributed to several mechanisms, including:
-
Organic Anion-Transporting Polypeptides (OATPs): Some cancer cells overexpress OATPs, which can facilitate the uptake of these dyes.[10]
-
Albumin Binding: Heptamethine cyanine dyes can bind to serum albumin, and this complex can preferentially accumulate in tumors due to the enhanced permeability and retention (EPR) effect.[11]
This inherent tumor-targeting ability makes them promising candidates for developing diagnostic agents for cancer detection.
Image-Guided Surgery
The NIR fluorescence of these dyes can be used to guide the surgical resection of tumors. By illuminating the surgical field with an appropriate light source, surgeons can visualize the fluorescently labeled tumor margins, potentially leading to more complete tumor removal and improved patient outcomes.
Photothermal Therapy (PTT)
Heptamethine cyanine dyes are excellent photothermal agents. Upon irradiation with NIR light, they can efficiently convert the absorbed light energy into heat, leading to localized hyperthermia and the thermal ablation of cancer cells. This targeted approach minimizes damage to surrounding healthy tissues.
Drug Delivery
The tumor-targeting properties of heptamethine cyanine dyes can be exploited for the targeted delivery of therapeutic agents. By conjugating anticancer drugs to the dye molecule, it is possible to create theranostic agents that combine diagnostic imaging with targeted therapy, thereby enhancing the efficacy of the drug while reducing systemic toxicity.
Visualizations
Tumor Targeting Mechanism of Heptamethine Cyanine Dyes
Caption: Mechanism of heptamethine cyanine dye accumulation in tumor cells.
Experimental Workflow for In Vivo Imaging
Caption: A typical workflow for an in vivo imaging experiment using a heptamethine cyanine dye.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102268191A - Heptamethine indocyanine dye, synthetic method thereof and applications thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. Dual-modal imaging-guided highly efficient photothermal therapy using heptamethine cyanine-conjugated hyaluronic acid micelles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
